molecular formula C21H20BrNO4S2 B11645874 (5E)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11645874
M. Wt: 494.4 g/mol
InChI Key: AWZXKVNRAGGDGV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a phenyl group substituted with bromine, methoxy, and phenoxyethoxy groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a suitably substituted benzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its unique chemical properties and biological activity make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound for material science applications.

Mechanism of Action

The mechanism of action of (5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The phenyl group with its various substituents can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-BROMO-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3-BROMO-5-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({3-BROMO-5-METHOXY-4-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern on the phenyl ring. The presence of the methoxy and phenoxyethoxy groups, along with the bromine atom, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H20BrNO4S2

Molecular Weight

494.4 g/mol

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20BrNO4S2/c1-13-5-4-6-15(9-13)26-7-8-27-19-16(22)10-14(11-17(19)25-3)12-18-20(24)23(2)21(28)29-18/h4-6,9-12H,7-8H2,1-3H3/b18-12+

InChI Key

AWZXKVNRAGGDGV-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)C)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.